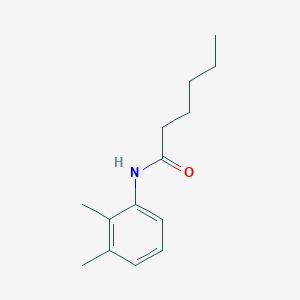

N-(2,3-dimethylphenyl)hexanamide

Beschreibung

N-(2,3-Dimethylphenyl)hexanamide is an organic compound characterized by a hexanamide backbone (six-carbon acyl chain) attached to a 2,3-dimethyl-substituted phenyl ring. The 2,3-dimethylphenyl group likely enhances steric bulk and lipophilicity, while the hexanamide chain may influence solubility and bioavailability. Comparable compounds, such as herbicidal acetamides (e.g., alachlor) and pharmaceutical amides (e.g., lisdexamfetamine), highlight the versatility of such structures .

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.32 g/mol |

IUPAC-Name |

N-(2,3-dimethylphenyl)hexanamide |

InChI |

InChI=1S/C14H21NO/c1-4-5-6-10-14(16)15-13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

GMALOHFOGMXQJT-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC=CC(=C1C)C |

Kanonische SMILES |

CCCCCC(=O)NC1=CC=CC(=C1C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and properties of N-(2,3-dimethylphenyl)hexanamide and related compounds:

*Estimated using ChemDraw software.

Key Differences and Implications

- Substituent Effects : The 2,3-dimethyl group in the target compound increases steric hindrance compared to electron-withdrawing groups (e.g., nitro, chloro) in analogs like N-{2-fluoro-5-nitrophenyl}hexanamide . This may reduce electrophilic reactivity but enhance binding to hydrophobic enzyme pockets in herbicidal applications .

- Biological Activity: Chloro-substituted analogs (e.g., 2-chloro-N-(2,3-dimethylphenyl)acetamide) target lipid biosynthesis in plants, while the dimethyl-substituted hexanamide may exhibit a novel mode of action due to its bulkier structure .

Research Findings and Mechanistic Insights

- Agrochemical Performance : Chloroacetamides like alachlor (logP ~3.8) are widely used pre-emergent herbicides. The longer hexanamide chain in N-(2,3-dimethylphenyl)hexanamide may prolong soil persistence but reduce mobility due to higher hydrophobicity .

- Pharmaceutical Relevance : Lisdexamfetamine’s hexanamide group delays metabolic cleavage, enabling sustained drug release. By analogy, the target compound’s hexanamide could stabilize it against enzymatic degradation, though its dimethylphenyl group may limit solubility .

- Electronic Effects : Nitro and fluoro substituents (e.g., in N-{2-fluoro-5-nitrophenyl}hexanamide) increase electrophilicity, favoring reactivity in nucleophilic environments. In contrast, the dimethyl groups in the target compound likely prioritize hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.